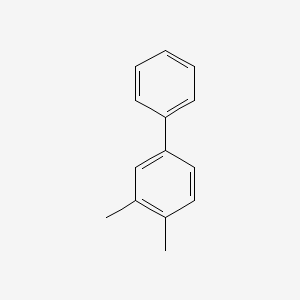

3,4-Dimethylbiphenyl

Übersicht

Beschreibung

3,4-Dimethylbiphenyl is an organic compound with the molecular formula C₁₄H₁₄. It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 3rd and 4th positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its applications in various fields, including chemistry and industry.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethylbiphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polyesters, plasticizers, and other polymer compositions.

Wirkmechanismus

Mode of Action

It is known that biphenyl compounds can bind covalently to nucleophilic biomolecules with nh2, oh, or sh groups, determining their reactivity . This interaction can lead to various changes in the function of these biomolecules.

Pharmacokinetics

It is known that the compound has low gi absorption and is bbb permeant . The compound’s log Kp (skin permeation) is -3.87 cm/s, indicating its ability to permeate the skin . Its lipophilicity (Log Po/w) ranges from 2.76 to 5.32, suggesting that it is moderately lipophilic .

Biochemische Analyse

Biochemical Properties

3,4-Dimethylbiphenyl plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which are more water-soluble and can be excreted from the body more easily . Additionally, this compound can bind to certain proteins, altering their conformation and affecting their function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. In terms of cellular metabolism, this compound can alter the activity of metabolic enzymes, impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, this compound can interact with DNA-binding proteins, influencing the transcription of target genes and resulting in altered gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound may accumulate and exert different effects on cellular function compared to the parent compound. Long-term exposure to this compound has been associated with changes in cell viability, proliferation, and differentiation in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The primary metabolic pathway involves the hydroxylation of this compound to form hydroxylated metabolites, which are more water-soluble and can be excreted from the body . This process requires the presence of cofactors such as NADPH and oxygen. Additionally, this compound can affect the levels of other metabolites by modulating the activity of metabolic enzymes, leading to changes in metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as the ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary based on factors such as tissue perfusion, binding affinity to tissue components, and the presence of metabolic enzymes.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on the presence of targeting signals . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the subcellular localization and activity of this compound. The localization of this compound within specific organelles can impact its function and interactions with other biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbiphenyl can be synthesized through several methods. One common approach involves the hydroalkylation of toluene in the presence of a hydroalkylation catalyst, followed by dehydrogenation to produce a mixture of dimethyl-substituted biphenyl isomers . Another method includes the coupling of m-bromotoluene or m-iodotoluene with sodium or copper powder .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes involving toluene and hydrogen. The reaction conditions typically include high temperatures and pressures, along with the use of specific catalysts to ensure high yields and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dimethylbiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding carboxylic acids.

Reduction: The compound can be reduced to form different hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as aluminum chloride (for Friedel-Crafts reactions) and halogens are commonly employed.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Forms hydrogenated biphenyl derivatives.

Substitution: Results in various substituted biphenyl compounds depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

4,4’-Dimethylbiphenyl: Another dimethyl-substituted biphenyl with methyl groups at the 4th positions of both benzene rings.

3,3’-Dimethylbiphenyl: Has methyl groups at the 3rd positions of both benzene rings.

Uniqueness: 3,4-Dimethylbiphenyl is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in the compound’s behavior in chemical reactions and its applications in different fields .

Eigenschaften

IUPAC Name |

1,2-dimethyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKENDVLIAVMNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196139 | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-11-8 | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ2R9BWN53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

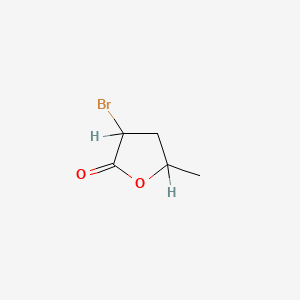

Feasible Synthetic Routes

Q1: What is the primary method for synthesizing biphenyl-3,4-dicarboxylic acid from 3,4-dimethylbiphenyl?

A1: Biphenyl-3,4-dicarboxylic acid can be synthesized through liquid-phase oxidation of this compound. This process utilizes oxygen at atmospheric pressure in acetic acid, with a cobalt bromide catalyst. [, ]

Q2: How does the oxidation process of this compound proceed?

A2: The oxidation begins with the methyl group at the para position relative to the benzene ring. The final product of this oxidation is biphenyl-3,4-dicarboxylic acid. []

Q3: What are the potential applications of biphenyl-3,4-dicarboxylic acid, particularly in polymer chemistry?

A3: Biphenyl-3,4-dicarboxylic acid, along with its isomer 3,4'-dimethylbiphenyl-4,3'-dicarboxylic acid, serve as crucial components in synthesizing wholly aromatic polyamides. [] These polyamides exhibit desirable properties such as good solubility in polar aprotic solvents and the ability to form tough, flexible films. []

Q4: Beyond polyamides, are there other applications for derivatives of this compound?

A4: Yes, 4-acetoxy-3,4'-dimethylbiphenyl, a derivative of this compound, is also studied for its catalytic oxidation properties in the liquid phase. [, ] Although specific applications aren't detailed in the provided research, this highlights its potential use in various chemical reactions.

Q5: In what natural source can this compound be found?

A5: this compound is identified as a constituent of the essential oil extracted from Juniperus procera Endl., a juniper species found in Kenya. [, ] This discovery suggests potential applications in fragrance or flavor industries.

Q6: What analytical techniques are commonly employed to study this compound and its derivatives?

A6: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are frequently used to analyze this compound and its presence in complex mixtures, such as essential oils. [, ] These techniques allow for separation and identification of individual components.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)